

Technical Guide: 2-Bromo-6-(difluoromethyl)pyridine (CAS 872365-91-8)

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Compound of Interest

Compound Name: 2-Bromo-6-(difluoromethyl)pyridine

Cat. No.: B1278245

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-6-(difluoromethyl)pyridine**, CAS number 872365-91-8. It is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis. The presence of the difluoromethyl group can enhance crucial properties such as metabolic stability and lipophilicity, making this molecule a valuable building block for the development of novel bioactive compounds.^{[1][2]} This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, discusses its applications, and outlines essential safety information.

Physicochemical and Structural Data

2-Bromo-6-(difluoromethyl)pyridine is typically a colorless to light yellow liquid at room temperature.^[3] Its key properties are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Reference
CAS Number	872365-91-8	
Molecular Formula	C ₆ H ₄ BrF ₂ N	[4]
Molecular Weight	208.00 g/mol	[5]
SMILES String	FC(F)c1cccc(Br)n1	[5]
InChI	1S/C6H4BrF2N/c7-5-3-1-2-4(10-5)6(8)9/h1-3,6H	[5]
InChIKey	ZTBGDNNRDRISQZ-UHFFFAOYSA-N	[5]

Table 2: Physical Properties

Property	Value	Reference
Appearance	Colorless to light yellow liquid	[3]
Density	1.703 g/mL at 25 °C	[4]
Refractive Index	n ₂₀ /D 1.520	[5]
Flash Point	110 °C (230 °F)	[5]
Storage Temperature	2-8°C	[5]

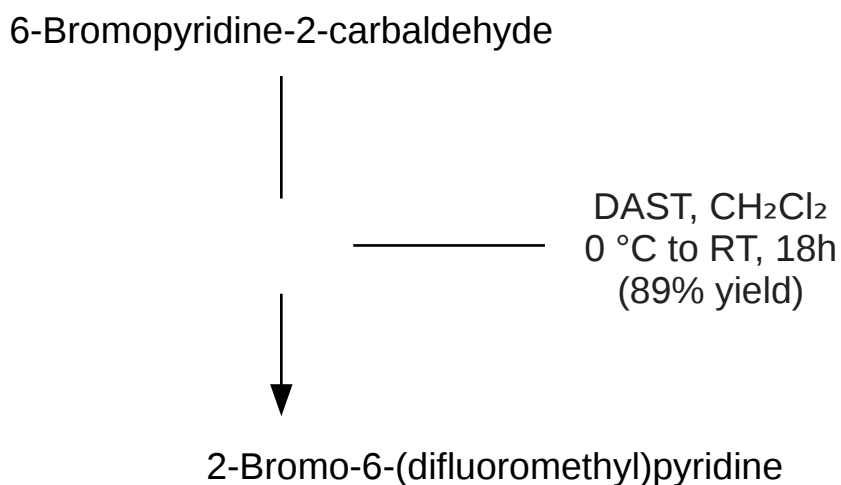
Synthesis and Reactivity

The difluoromethylpyridine moiety is a key structural motif in modern drug discovery. **2-Bromo-6-(difluoromethyl)pyridine** serves as a versatile intermediate for introducing this group into more complex molecules. The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of diverse chemical libraries.

Experimental Protocol: Synthesis via Fluorination of an Aldehyde

A common and effective method for synthesizing **2-Bromo-6-(difluoromethyl)pyridine** involves the deoxofluorination of the corresponding aldehyde, 6-bromopyridine-2-carbaldehyde, using diethylamino sulfur trifluoride (DAST).[3]

Reaction Scheme:



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Caption: Synthesis of **2-Bromo-6-(difluoromethyl)pyridine**.

Materials:

- 6-Bromopyridine-2-carbaldehyde
- Diethylamino sulfur trifluoride (DAST)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- A solution of 6-bromopyridine-2-carbaldehyde (1.0 eq, e.g., 2.10 g, 11.29 mmol) in dichloromethane (approx. 10 mL/g) is prepared in a suitable reaction vessel and cooled to 0 °C in an ice bath.[3]
- Diethylamino sulfur trifluoride (DAST) (1.3 eq, e.g., 1.94 mL, 14.68 mmol) is added slowly to the cooled solution.[3]
- The reaction mixture is allowed to gradually warm to room temperature and is stirred for 18 hours.[3]
- Upon completion, the reaction is carefully quenched by pouring the mixture into a pre-cooled saturated aqueous solution of sodium bicarbonate.[3]
- The product is extracted with ethyl acetate.[3]
- The combined organic phases are washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.[3]
- The solvent is removed under reduced pressure to yield the final product, **2-bromo-6-(difluoromethyl)pyridine**, as a brown oil.[3]

Characterization (¹H NMR):

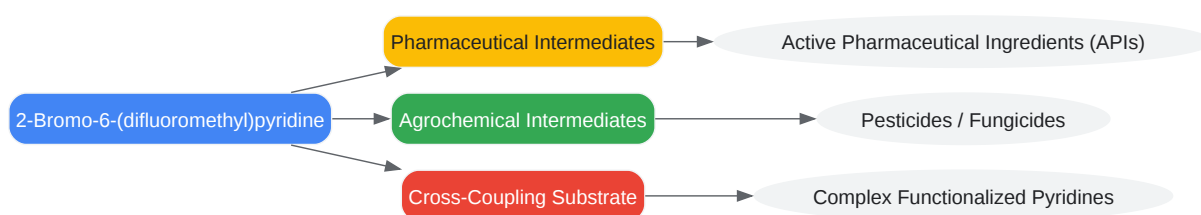
- ¹H NMR (300 MHz, CDCl₃): δ 7.75-7.70 (m, 1H), 7.65-7.60 (m, 2H), 6.60 (t, J = 55.1 Hz, 1H). [3]

Applications in Research and Development

2-Bromo-6-(difluoromethyl)pyridine is a key building block used in the synthesis of higher-value intermediates and active pharmaceutical ingredients (APIs).[6]

- **Pharmaceutical Synthesis:** It serves as a modifiable structural unit for creating compounds with specific pharmacological activities. The fluorinated pyridine core is present in a wide range of biologically active molecules.[6][7]

- **Agrochemical Development:** This compound is also utilized as an intermediate in the synthesis of modern pesticides, where it can be reacted to form molecules with potent insecticidal or fungicidal properties.[6]
- **Cross-Coupling Reactions:** The C-Br bond on the pyridine ring is a versatile functional group for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the efficient introduction of aryl, alkyl, and amino substituents.



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Caption: Key application pathways for the title compound.

Safety and Handling

2-Bromo-6-(difluoromethyl)pyridine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Category	Information	Reference
Signal Word	Danger	
Pictograms	GHS06 (Skull and Crossbones)	
Hazard Statements	H301: Toxic if swallowed H315: Causes skin irritation H319: Causes serious eye irritation	
Precautionary Statements	P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[5]
Hazard Class	Acute Toxicity 3 (Oral), Skin Irritation 2, Eye Irritation 2	[5]
UN Number	2810	

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C.[5]

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